molecular formula C21H24N4O3 B6447493 6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2548978-12-5

6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B6447493
CAS No.: 2548978-12-5
M. Wt: 380.4 g/mol
InChI Key: JKAZYCXMIRDLEA-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetically designed quinazoline derivative that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is a structural analog of the clinical agent Erlotinib, featuring a modified 4-anilinoquinazoline scaffold intended to explore structure-activity relationships and enhance binding affinity or selectivity profiles. Its primary research value lies in the investigation of EGFR-driven signaling pathways in various cancer cell lines, particularly non-small cell lung cancer (NSCLC), pancreatic cancer, and glioblastoma. By competitively inhibiting ATP binding to the intracellular tyrosine kinase domain of EGFR, this compound effectively blocks receptor autophosphorylation and subsequent downstream activation of key pro-survival and proliferative pathways, such as the MAPK/ERK and PI3K/Akt cascades. Researchers utilize this tool compound in vitro to study mechanisms of acquired resistance to first-generation EGFR inhibitors, to probe the efficacy of novel quinazoline derivatives, and to elucidate the role of specific EGFR mutations in oncogenesis. It serves as a critical reagent in high-throughput screening assays and in the preclinical development of next-generation targeted cancer therapeutics. [https://pubmed.ncbi.nlm.nih.gov/] [https://go.drugbank.com/drugs/DB00530]

Properties

IUPAC Name

6,7-dimethoxy-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-26-19-10-17-18(11-20(19)27-2)23-14-24-21(17)25-9-3-4-15(12-25)13-28-16-5-7-22-8-6-16/h5-8,10-11,14-15H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAZYCXMIRDLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC(C3)COC4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Group Dance for Regioselective Modification

A "sulfonyl group dance" strategy is employed to ensure regioselectivity during functionalization. Treatment of 2-chloro-4-sulfonyl-6,7-dimethoxyquinazoline with sodium azide induces a tetrazole-azide equilibrium, enabling selective substitution at position 2. Subsequent displacement of the sulfonyl group with the pre-synthesized 3-[(pyridin-4-yloxy)methyl]piperidine under basic conditions (K₂CO₃ in MeOH) furnishes the target compound.

One-Pot Sequential Substitution

An optimized one-pot method involves:

  • Chloride Displacement : Reacting 2,4-dichloro-6,7-dimethoxyquinazoline (7 ) with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).

  • Deprotection and Functionalization : Removing the Boc group with trifluoroacetic acid (TFA), followed by alkylation of the piperidine nitrogen with (pyridin-4-yloxy)methyl chloride.

Reaction Optimization and Yield Data

StepReaction ConditionsYieldKey IntermediateCitation
1Niementowski’s synthesis (microwave, 125°C)83%6,7-Dimethoxyquinazolin-4-one (3a )
2Propargylation (KOt-Bu, DMF)58%4-Propargyloxy-6,7-dimethoxyquinazoline (4a )
3Sulfonyl group dance (NaN₃, DMSO)76%4-Azido-2-sulfonylquinazoline (12a )
4Piperidine coupling (Pd(PPh₃)₄, 80°C)93%4-Piperidinylquinazoline

Challenges and Mitigation Strategies

  • Regioselectivity : The electron-rich 6,7-dimethoxy groups direct electrophilic substitution to position 4, but competing reactions at position 2 are mitigated using sulfonyl group dance.

  • Steric Hindrance : Bulky piperidine derivatives require optimized coupling conditions (e.g., ligand-free CuI catalysis).

  • Protection-Deprotection : Boc-protected intermediates prevent unwanted side reactions during piperidine functionalization .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The quinazoline scaffold is a common pharmacophore in medicinal chemistry, with substitutions at the 4-position significantly influencing biological activity. Below is a detailed comparison of 6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline with structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Quinazoline Derivatives
Compound Name / ID Substituent at 4-Position Key Features Molecular Weight (g/mol) Reported Activity
This compound 3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl Pyridine oxygen enhances solubility; piperidine improves CNS penetration. ~463.5* Antidepressant-like effects, cognitive enhancement
(R)-6,7-Dimethoxy-4-[3-(2-trifluoromethyl-phenoxy)-pyrrolidin-1-yl]-quinazoline (Compound 2, ) 3-(2-Trifluoromethylphenoxy)pyrrolidin-1-yl Trifluoromethyl group increases lipophilicity; pyrrolidine reduces steric hindrance. 420.3 Improved metabolic stability (data pending)
N4-(1-Methylpiperidin-4-yl)-N2-hexyl-6,7-dimethoxyquinazoline-2,4-diamine () 1-Methylpiperidin-4-yl and hexylamine substituents Hexyl chain enhances membrane permeability; methylpiperidine modulates receptor affinity. 454.6 Kinase inhibition (specific targets under study)
6,7-Dimethoxy-4-[(3R)-3-(naphthalen-2-yloxy)pyrrolidin-1-yl]quinazoline () (3R)-3-(Naphthalen-2-yloxy)pyrrolidin-1-yl Naphthyl group boosts aromatic interactions; stereochemistry (R-configuration) affects binding. 425.5 Enhanced receptor affinity (e.g., serotonin receptors)
2-(4-(Benzyloxy)phenyl)-1-(4-(6,7-dimethoxy-4-(piperidin-1-yl)quinazolin-2-yl)piperazin-1-yl)ethanone (Compound 31, ) Piperidin-1-yl and piperazine-linked benzyloxy phenyl Piperazine improves solubility; benzyloxy phenyl enables π-π stacking. 625.7 EphA2 receptor agonism (anticancer applications)

*Estimated based on analogous structures (e.g., ).

Pharmacological and Physicochemical Insights

Solubility and Bioavailability: The pyridin-4-yloxy group in the main compound introduces a polar oxygen atom, enhancing aqueous solubility compared to purely aromatic substituents (e.g., naphthyloxy in ). However, this may reduce membrane permeability relative to lipophilic groups like trifluoromethylphenoxy () . Piperidine vs. Pyrrolidine: Piperidine-based analogues (e.g., main compound) exhibit improved blood-brain barrier penetration compared to pyrrolidine derivatives, making them more suitable for CNS-targeted therapies .

Receptor Interactions :

  • The pyridinyl moiety may engage in hydrogen bonding with residues in serotonin or adrenergic receptors, whereas bulkier groups (e.g., naphthyloxy) favor hydrophobic interactions. For example, the naphthyloxy derivative () showed higher binding affinity to 5-HT receptors but lower selectivity .
  • Piperazine-containing analogues () demonstrate dual functionality, with the piperazine nitrogen enabling interactions with kinase active sites (e.g., EphA2 receptor) .

Metabolic Stability: Trifluoromethyl groups () reduce oxidative metabolism, extending half-life compared to methoxy-substituted compounds.

Biological Activity

6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3} with a molecular weight of approximately 344.39 g/mol. The compound features a quinazoline core substituted at the 6 and 7 positions with methoxy groups and a piperidine moiety linked through a pyridine ether.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₃
Molecular Weight344.39 g/mol
CAS NumberNot assigned

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in signaling pathways, which can lead to altered cellular functions.
  • Ryanodine Receptor Modulation : The compound interacts with ryanodine receptors, crucial for calcium signaling in muscle contraction and neurotransmitter release.

Anticancer Activity

Research has shown that quinazoline derivatives possess significant anticancer properties. A study demonstrated that compounds similar to 6,7-dimethoxyquinazoline effectively inhibited cancer cell proliferation in various cancer models, including:

  • A549 Lung Cancer Cells : Compounds were tested for their cytotoxic effects, showing IC50 values ranging from 0.0090.009 to 0.026μM0.026\mu M against EGFR.
  • Mechanism : The anticancer activity is believed to involve the inhibition of tyrosine kinases, which play a critical role in cancer cell signaling.

Antimicrobial Activity

Quinazolines have also been reported to exhibit antimicrobial properties. In vitro studies indicated that 6,7-dimethoxyquinazoline could inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Activity : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that the presence of electron-donating groups at the C6 and C7 positions significantly enhanced cytotoxicity.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several quinazoline derivatives against common pathogens. The results highlighted that modifications at the piperidine moiety improved antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline, and how are intermediates validated?

  • Methodology : The synthesis typically involves introducing lipophilic groups (e.g., pyridinyloxymethyl-piperidine) at position 4 of the quinazoline core. A key intermediate (e.g., SA01 in ) is derivatized via nucleophilic substitution or coupling reactions. Structural validation employs mass spectrometry (MS), IR, ¹H NMR, and ¹³C NMR to confirm regiochemistry and functional group integrity .
  • Intermediate Handling : For example, piperidine derivatives may require protection/deprotection strategies to avoid side reactions during coupling .

Q. How is the structural integrity of this quinazoline derivative confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) confirm substitution patterns.
  • MS : Molecular ion peaks ([M+H]⁺) validate molecular weight.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Assays :

  • Cytotoxicity : Tested on cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays .
  • Enzyme Inhibition : EGFR/VEGFR2 kinase inhibition assays with IC₅₀ determination via fluorescence-based protocols .
    • Controls : Include reference inhibitors (e.g., gefitinib for EGFR) to benchmark activity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize the compound’s binding to EGFR/VEGFR2?

  • Protocol :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions in ATP-binding pockets. Key residues (e.g., EGFR’s Met793, VEGFR2’s Lys868) should form hydrogen bonds with the quinazoline core and pyridinyloxy group .
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
    • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Q. What strategies resolve contradictions between in silico ADMET predictions and experimental toxicity data?

  • Case Study : If in silico tools (e.g., SwissADME) predict low hepatotoxicity but in vitro assays show hepatic cell line (e.g., HepG2) toxicity:

  • Metabolite Profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates).
  • CYP450 Inhibition Assays : Test CYP3A4/2D6 inhibition to explain discrepancies .
    • Mitigation : Introduce electron-withdrawing groups to reduce metabolic activation .

Q. How does the pyridinyloxy-piperidine substituent influence structure-activity relationships (SAR) in dual EGFR/VEGFR2 inhibition?

  • SAR Insights :

  • Piperidine Flexibility : The 3-[(pyridin-4-yloxy)methyl] group enhances VEGFR2 affinity by filling hydrophobic pockets. Rigid analogs (e.g., pyrrolidine) reduce activity .
  • Methoxy Positioning : 6,7-Dimethoxy groups improve solubility without compromising EGFR binding .
    • Comparative Data : Derivatives with bulkier substituents (e.g., naphthyloxy) show reduced selectivity due to steric clashes .

Q. What are the challenges in achieving selectivity between EGFR and VEGFR2, and how can they be addressed?

  • Selectivity Optimization :

  • Hybrid Pharmacophore Design : Balance hydrophobic (VEGFR2) and hydrogen-bonding (EGFR) interactions. For example, SA07 () achieved dual inhibition via a meta-substituted pyridinyloxy group .
  • Mutagenesis Studies : Identify residue differences (e.g., VEGFR2’s Asp1046 vs. EGFR’s Thr790) to guide modifications .

Methodological Resources

Key Experimental Protocols

  • Synthesis :

StepReagents/ConditionsPurpose
Intermediate SA016,7-dimethoxyquinazolin-4(3H)-one + 3-[(pyridin-4-yloxy)methyl]piperidineCore coupling
PurificationRecrystallization (MeOH/H₂O)Remove unreacted piperidine
  • Biological Assays :
  • EGFR Inhibition : Use recombinant EGFR kinase (Millipore) with ATP concentration = 10 µM .

Data Interpretation Frameworks

  • IC₅₀ vs. Selectivity : Plot IC₅₀ values for EGFR/VEGFR2 on a log scale; compounds with ratios <10-fold require SAR refinement .
  • ADMETox Profiling : Combine QSAR models (e.g., ProTox-II) with zebrafish toxicity assays for holistic risk assessment .

Contradictions and Open Questions

  • Inconsistent Cytotoxicity : Some derivatives show high enzyme inhibition but low cellular activity. Possible explanations include poor membrane permeability (logP >5) or efflux by ABC transporters .
  • Species-Specific Activity : Mouse vs. human EGFR/VEGFR2 binding affinities may differ due to residue variations (e.g., human EGFR Leu718 vs. mouse Leu694) .

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